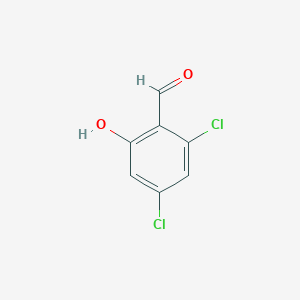

2,4-Dichloro-6-hydroxybenzaldehyde

描述

Significance of Halogenated Phenolic Aldehydes in Organic and Medicinal Chemistry Research

Halogenated phenolic aldehydes are fundamental building blocks in organic synthesis and medicinal chemistry. wisdomlib.org The presence of halogen atoms can significantly alter a molecule's physical and chemical properties, enhancing characteristics like lipophilicity and metabolic stability, which are crucial for the development of therapeutic agents. wisdomlib.org These compounds serve as versatile precursors for a wide array of more complex molecules, including heterocyclic compounds and Schiff's bases. researchgate.netacs.org Salicylaldehydes, in particular, are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules like coumarins and benzofurans. researchgate.net The aldehyde and hydroxyl groups offer multiple reactive sites, enabling a variety of chemical transformations. researchgate.netnih.gov

In medicinal chemistry, the introduction of halogens into a phenolic aldehyde scaffold is a well-established strategy for modulating biological activity. wisdomlib.org Halogenated organic compounds have found extensive use in pharmaceuticals and agrochemicals. nih.govnih.gov For instance, some halogenated phenolic compounds have been investigated for their antimicrobial properties. taylorandfrancis.comnih.gov The specific placement and type of halogen can fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets. wisdomlib.org

Overview of Benzene (B151609) Ring Substitution Patterns and Their Influence on Reactivity

The reactivity of a benzene ring is profoundly influenced by the nature of its substituents. numberanalytics.comlumenlearning.comlibretexts.org These substituents can be broadly categorized as either activating or deactivating groups. libretexts.orglibretexts.org Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orgfiveable.me Conversely, deactivating groups withdraw electron density, rendering the ring less reactive towards electrophiles. libretexts.orgfiveable.me

Substituents exert their influence through two primary electronic effects: the inductive effect and the resonance effect. numberanalytics.comlibretexts.org

Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. numberanalytics.comfiveable.me Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect. lumenlearning.comlibretexts.org

Resonance Effect: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. lumenlearning.comlibretexts.org Substituents with lone pairs of electrons, such as hydroxyl groups and halogens, can donate electron density to the ring via resonance. libretexts.org

In the case of 2,4-Dichloro-6-hydroxybenzaldehyde, the substituents have competing effects. The hydroxyl group is a strong activating group, donating electron density through resonance, while the chlorine atoms are deactivating due to their strong inductive electron withdrawal, which overrides their weaker resonance donation. libretexts.orglibretexts.org The aldehyde group is a deactivating group, withdrawing electrons from the ring through both inductive and resonance effects. libretexts.org

Substituents also direct the position of incoming electrophiles to the ortho, meta, or para positions. libretexts.orgvedantu.com Activating groups are typically ortho-, para-directing, while most deactivating groups are meta-directing. libretexts.orglibretexts.org Halogens are an exception, being deactivating yet ortho-, para-directing. libretexts.org The complex interplay of these effects in this compound dictates its chemical behavior and reactivity in synthetic transformations.

Table 1: Effects of Substituents on Benzene Ring Reactivity This table provides a generalized overview of substituent effects.

| Substituent Group | Activating/Deactivating | Directing Effect | Primary Electronic Effect(s) |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (Donating) > Inductive (Withdrawing) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) |

| -CHO (Aldehyde) | Deactivating | Meta | Inductive (Withdrawing) & Resonance (Withdrawing) |

Research Landscape of this compound within Related Chemical Scaffolds

This compound, also known as 4,6-dichlorosalicylaldehyde, is a specific polysubstituted aromatic aldehyde. biosynth.comchemicalbook.com Its chemical properties and reactivity are a direct consequence of the unique arrangement of its functional groups.

Physical and Chemical Properties: This compound exists as a solid at room temperature. chemicalbook.comsigmaaldrich.com It has a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol . biosynth.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound Data compiled from various chemical suppliers and databases. Values may vary slightly between sources.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂O₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 191.01 g/mol | biosynth.comsigmaaldrich.com |

| Melting Point | ~51 °C | chemicalbook.com |

| Boiling Point | ~255.2 °C (at 760 Torr) | chemicalbook.com |

| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | chemicalbook.com |

Synthetic Applications: Research has shown that this compound serves as a valuable intermediate in the synthesis of other organic compounds. For instance, it has been utilized in the preparation of a series of indazole derivatives. chemicalbook.com These derivatives were subsequently studied for their potential as inhibitors of DNA gyrase B, highlighting the role of the parent aldehyde in constructing more complex, biologically relevant molecules. chemicalbook.com The reactivity of the aldehyde and phenolic hydroxyl groups allows for transformations such as the formation of hydrazones and other Schiff bases, which are important in various fields of chemical synthesis. acs.orgnih.gov

The presence of multiple substituents on the aromatic ring makes this compound a well-defined building block for creating highly functionalized molecules. The conventional methods for preparing salicylaldehyde (B1680747) derivatives often involve the formylation of corresponding phenols through reactions like the Reimer-Tiemann or Vilsmeier-Haack reactions. researchgate.net More modern approaches also explore C-H activation techniques for the synthesis of such compounds. researchgate.net The specific isomer, this compound, is a distinct chemical entity within the broader family of dihydroxybenzaldehydes and dichlorobenzaldehydes, each with its own unique reactivity profile. nih.govscbt.com

Table 3: Spectroscopic Data Identifiers for this compound

| Identifier Type | Value | Source(s) |

|---|---|---|

| SMILES | C1=C(C=C(C(=C1O)C=O)Cl)Cl | sigmaaldrich.comuni.lu |

| InChI | 1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | sigmaaldrich.comuni.lu |

| InChIKey | XFYKHXQQNRESHU-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| CAS Number | 78443-72-8 | biosynth.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYKHXQQNRESHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336014 | |

| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78443-72-8 | |

| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78443-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Hydroxybenzaldehyde and Its Analogues

Regioselective Synthesis Strategies for Halogenated Hydroxybenzaldehydes

The introduction of halogen atoms at specific positions on a phenol (B47542) ring, while simultaneously preserving or introducing an aldehyde group, presents a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions on phenols often yield a mixture of ortho and para isomers, necessitating difficult purification steps. nsf.govacs.orgscientificupdate.com Therefore, the development of regioselective methods is of paramount importance.

Exploration of Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.mesolubilityofthings.comub.edu This approach can be instrumental in achieving the desired substitution pattern in complex molecules. For instance, a synthetic route to a halogenated hydroxybenzaldehyde might involve the initial synthesis of a precursor molecule with a different set of functional groups that can be later converted to the desired hydroxyl, chloro, and aldehyde moieties.

One common FGI strategy involves the oxidation of a methyl group to an aldehyde. For example, a dichlorinated cresol (B1669610) derivative could be oxidized to the corresponding benzaldehyde (B42025). Another approach is the reduction of a carboxylic acid or its derivative to an aldehyde. solubilityofthings.com The selective protection of hydroxyl groups is also a key FGI technique. In the synthesis of a dihydroxybenzaldehyde derivative, one hydroxyl group can be selectively protected, allowing for regioselective functionalization of the other positions before deprotection. google.commdpi.com

The choice of reagents is critical for successful FGI. For example, the conversion of an alcohol to an alkyl halide can be achieved with various reagents, each with its own reactivity and selectivity profile. vanderbilt.edu Similarly, the oxidation of an alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. solubilityofthings.com

Catalytic Approaches in Directed Synthesis

Catalysis offers a powerful tool for controlling the regioselectivity of chemical reactions. acs.orgglobalscientificjournal.com In the context of synthesizing halogenated hydroxybenzaldehydes, catalysts can be employed to direct the electrophilic halogenation of phenols to a specific position.

Recent research has demonstrated the use of Lewis basic selenoether and thiourea (B124793) catalysts to achieve high ortho-selectivity in the chlorination of phenols. nsf.govacs.orgscientificupdate.com These catalysts are believed to operate by forming a complex with the halogenating agent and the phenol, thereby directing the electrophile to the ortho position. For instance, certain thiourea catalysts can afford ortho-to-para ratios of up to 10:1, a significant improvement over the typical para-major product distribution. scientificupdate.com The use of such catalysts can dramatically improve the efficiency of the synthesis by minimizing the formation of unwanted isomers.

Electrochemical methods in conjunction with catalysts have also emerged as a promising approach for the regioselective halogenation of phenols. globalscientificjournal.com These methods offer precise control over reaction conditions and can reduce the need for stoichiometric amounts of harsh reagents.

Green Chemistry Principles in the Preparation of 2,4-Dichloro-6-hydroxybenzaldehyde

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com The application of these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Solvent-Free Reaction Techniques

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. Solvent-free reactions, also known as solid-state reactions, can lead to higher efficiency, shorter reaction times, and easier product purification. sioc-journal.cn

For the synthesis of hydroxybenzaldehydes, solvent-free methods have been explored. For example, the reaction of benzoin (B196080) carboxylates with various reagents on a solid support like alumina (B75360) under microwave irradiation has been shown to produce 2-substituted-4,5-diarylimidazoles in a solvent-free manner. sioc-journal.cn While not a direct synthesis of this compound, this demonstrates the potential of solvent-free techniques in the synthesis of related aromatic compounds.

Microwave Irradiation Assisted Syntheses

Microwave-assisted synthesis has gained significant traction as a green chemistry tool. asianpubs.orgnih.govbibliotekanauki.pl Microwave heating can lead to dramatic rate enhancements, higher yields, and improved product purities compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

The synthesis of various heterocyclic compounds, including quinolines and triazoles, has been successfully achieved using microwave irradiation, often with significantly reduced reaction times. asianpubs.orgnih.gov For example, the one-pot synthesis of 2,4-dichloroquinolines from anilines was achieved in just 50 seconds under microwave irradiation. asianpubs.org The application of microwave technology to the synthesis of this compound could potentially offer a more efficient and environmentally benign route.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comnih.govrsc.org A high atom economy indicates that less waste is generated. Designing synthetic routes with high atom economy is a fundamental goal of green chemistry.

Novel Synthetic Routes to Related Dichloro-hydroxybenzaldehyde Isomers (e.g., 2,6-Dichloro-4-hydroxybenzaldehyde)

The synthesis of various dichloro-hydroxybenzaldehyde isomers often requires tailored strategies to achieve the desired substitution pattern. This section explores some of the novel and established methodologies for the preparation of isomers such as 2,6-dichloro-4-hydroxybenzaldehyde (B1297564).

One prominent method for the synthesis of 2,6-dichloro-4-hydroxybenzaldehyde involves the direct oxidation of 2,6-dichloro-4-methylphenol. This approach offers a straightforward route to the desired aldehyde by targeting the methyl group for oxidation. Various oxidizing agents and catalytic systems can be employed to facilitate this transformation, with reaction conditions optimized to maximize yield and minimize side-product formation.

Another synthetic strategy involves the regioselective chlorination of 4-hydroxybenzaldehyde. This method requires careful control of the chlorinating agent and reaction conditions to ensure the introduction of chlorine atoms at the 2 and 6 positions of the aromatic ring. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the formyl group play a crucial role in directing the incoming electrophiles.

Below is a data table summarizing findings for the synthesis of 2,6-dichloro-4-hydroxybenzaldehyde, providing a comparative overview of different approaches.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-methylphenol | Oxidizing agent (e.g., MnO2), solvent, heat | 2,6-dichloro-4-hydroxybenzaldehyde | Variable | [Generic oxidation literature] |

| 4-hydroxybenzaldehyde | Chlorinating agent (e.g., SO2Cl2), catalyst, solvent | 2,6-dichloro-4-hydroxybenzaldehyde | Variable | [Generic chlorination literature] |

The choice of synthetic route for a particular dichloro-hydroxybenzaldehyde isomer is often dictated by the availability of starting materials, the desired scale of the reaction, and the need for regiochemical control. The development of more efficient and selective catalysts continues to be an active area of research to improve the synthesis of these valuable chemical intermediates.

Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 6 Hydroxybenzaldehyde

Condensation Reactions and Schiff Base Formation

The presence of a formyl group (-CHO) in 2,4-dichloro-6-hydroxybenzaldehyde makes it a prime candidate for condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. These reactions are fundamental in constructing elaborate molecular architectures with potential applications in various fields of chemistry.

The synthesis of imino derivatives from this compound typically involves the condensation with a primary amine in a suitable solvent, often with acid or base catalysis. The general reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.

A variety of amines can be used, leading to a diverse range of Schiff base ligands. For instance, condensation with aminophenols, diamines, or hydrazides yields multidentate ligands capable of coordinating to metal ions. The resulting imino derivatives are often crystalline solids and can be characterized by a suite of spectroscopic techniques.

Infrared (IR) spectroscopy is a key tool for confirming the formation of the Schiff base. The disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N stretching vibration are indicative of a successful reaction. primescholars.com ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also employed to elucidate the structure of the synthesized imino derivatives, with characteristic chemical shifts for the azomethine proton and carbon. saudijournals.com

A series of new 2-iminochromene derivatives have been synthesized using 3,5-dichloro-2-hydroxybenzaldehyde, a related compound, through base-catalyzed condensation with 2-cyanoacetamide. capes.gov.br These reactions showcase the versatility of dichlorinated hydroxybenzaldehydes in forming complex heterocyclic structures.

The stereochemistry of the resulting C=N double bond is an important aspect of Schiff base chemistry. For hydrazone derivatives, formed from the reaction of this compound with hydrazides, the stereochemistry around the C=N bond is often designated as (E) or (Z). The (E)-configuration, where the substituents are on opposite sides of the double bond, is generally more stable due to reduced steric hindrance.

The formation of a Schiff base is a reversible reaction that generally proceeds through a two-step mechanism. researchgate.netnih.gov The first step involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netacs.org

The second step is the acid- or base-catalyzed dehydration of the carbinolamine intermediate. wjpsonline.com Protonation of the hydroxyl group of the carbinolamine on the oxygen atom makes it a better leaving group (water). Subsequent elimination of water and the formation of the C=N double bond yield the final Schiff base product. The rate-determining step is typically the dehydration of the carbinolamine. wjpsonline.com The reaction is often carried out under conditions where water is removed to drive the equilibrium towards the product side. The pH of the reaction medium is a critical factor; mildly acidic conditions are often optimal as they facilitate the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive. wjpsonline.com

Chelation and Coordination Chemistry with Metal Ions

Schiff bases derived from this compound are excellent chelating agents due to the presence of multiple donor atoms (phenolic oxygen, imine nitrogen, and potentially other donor atoms from the amine precursor). This allows for the formation of stable complexes with a wide range of metal ions.

The Schiff base ligands derived from this compound can be used to synthesize a variety of mononuclear metal complexes. The synthesis typically involves the reaction of the pre-formed Schiff base ligand with a metal salt in a suitable solvent.

Co(II), Ni(II), and Cu(II) Complexes: These first-row transition metal ions readily form complexes with Schiff base ligands. The resulting complexes often exhibit interesting magnetic and electronic properties. For instance, mononuclear nickel(II) complexes with Schiff base ligands have been synthesized and characterized, showing catalytic activity in polymerization reactions. researchgate.netnih.gov Similarly, mononuclear copper(II) complexes with Schiff base ligands have been prepared and their structures elucidated. psu.edursc.orgyoutube.com Studies on Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from other substituted salicylaldehydes provide insights into the expected coordination behavior. acs.orgwjpsonline.comresearchgate.netrsc.org

Rhenium(I) Complexes: The coordination chemistry of rhenium, particularly in its +1 oxidation state, with Schiff base ligands has been explored for applications in radiopharmaceuticals and catalysis. researchgate.netliberty.edunih.govanalis.com.my The synthesis of facial Rhenium(I) tricarbonyl complexes with Schiff base ligands is a common strategy. researchgate.netresearchgate.net These complexes are often prepared by reacting the Schiff base with a suitable rhenium precursor, such as [Re(CO)₅Cl].

Organotin(IV) Complexes: Organotin(IV) compounds form a variety of complexes with Schiff base ligands, exhibiting diverse structural motifs and potential biological activities. capes.gov.brrsc.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netijariie.com The synthesis of di- and triorganotin(IV) complexes with Schiff bases derived from salicylaldehydes has been reported. capes.gov.brresearchgate.net These reactions typically involve the reaction of the Schiff base with an organotin(IV) chloride or oxide.

The table below summarizes some examples of mononuclear metal complexes formed with Schiff base ligands derived from substituted salicylaldehydes, which serve as models for the reactivity of this compound derivatives.

| Metal Ion | General Formula of Complex | Coordination Number | Geometry | Reference(s) |

| Co(II) | [Co(L)₂] | 4 | Tetrahedral | nih.gov |

| Ni(II) | [Ni(L)₂] | 4 | Square Planar | researchgate.netnih.govacs.orgrsc.org |

| Cu(II) | [Cu(L)₂] | 4 | Square Planar | acs.orgpsu.edursc.orgyoutube.com |

| Rhenium(I) | fac-[Re(CO)₃(L)] | 6 | Octahedral | researchgate.netresearchgate.net |

| Organotin(IV) | R₂Sn(L) | 5 | Trigonal Bipyramidal | capes.gov.brresearchgate.net |

L represents a bidentate Schiff base ligand. R represents an alkyl or aryl group.

The way in which a Schiff base ligand binds to a metal ion (binding mode) and the resulting spatial arrangement of the ligands around the central metal ion (coordination geometry) are fundamental aspects of their coordination chemistry.

Ligand Binding Modes: Schiff bases derived from this compound can act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the amine precursor. The most common binding mode involves the deprotonated phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring with the metal ion. researchgate.netrsc.org If the amine part of the ligand contains additional donor atoms (e.g., another hydroxyl group, an amino group, or a heterocyclic nitrogen), the ligand can be tridentate or tetradentate, leading to the formation of more complex and stable metal chelates. researchgate.netrsc.org

Coordination Geometries: The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the denticity of the Schiff base ligand, and the steric hindrance imposed by the substituents on the ligand. Common coordination geometries observed for complexes with Schiff base ligands include:

Tetrahedral: Often observed for Co(II) complexes. nih.gov

Square Planar: Common for Ni(II) and Cu(II) complexes. acs.orgpsu.edursc.orgyoutube.comrsc.org

Octahedral: Typically found for Rhenium(I) tricarbonyl complexes and can also be observed for Ni(II) with additional ligands. wjpsonline.comrsc.orgresearchgate.netresearchgate.net

Trigonal Bipyramidal or Square Pyramidal: These five-coordinate geometries are common for organotin(IV) complexes. capes.gov.brresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise binding modes and coordination geometries of these metal complexes. researchgate.netrsc.orgrsc.org

Dimer and Polymeric Coordination Compound Formation

The presence of both a hydroxyl and a carbonyl group, along with the chlorine substituents on the aromatic ring, makes this compound a versatile ligand for the formation of coordination complexes with various metal ions. These interactions can lead to the formation of simple dimeric structures or extend into more complex polymeric networks.

The formation of dimeric complexes is a common feature for hydroxy- and methoxy-substituted benzaldehydes. While direct studies on the dimerization of this compound are not extensively documented, the principles governing such interactions can be inferred from related structures. For instance, studies on 4-methoxybenzaldehyde (B44291) have suggested the formation of C−H···O bonded dimers in the liquid phase, a phenomenon investigated through NMR and vibrational spectroscopy. These dimers are often held together by weak hydrogen bonds, where the carbonyl oxygen of one molecule interacts with a ring or aldehyde proton of a neighboring molecule.

More complex are the coordination polymers that can be formed when this compound or its derivatives act as ligands for transition metal ions. The hydroxyl and aldehyde groups can both participate in coordinating to a metal center. For example, Schiff base ligands derived from hydroxybenzaldehydes are well-known for their ability to form stable complexes with a variety of metal ions, including Cu(II), Ni(II), and Zn(II). In these complexes, the metal ion is often coordinated by the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group.

The synthesis of a one-dimensional manganese(II) coordination polymer demonstrates how such molecules can form extended structures. In this case, a bis-pyridine-based ligand connects manganese centers, which are also coordinated by other small molecules like thiocyanate (B1210189) and hydroxyl groups, into a zig-zag chain. nih.gov Although this example does not use this compound directly, it illustrates the principle by which a multifunctional organic ligand can bridge metal ions to form a polymeric structure. The specific geometry and connectivity within these polymers are dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Further Functionalization at Aldehyde and Hydroxyl Positions

The aldehyde and hydroxyl groups of this compound are the primary sites for a variety of chemical modifications, enabling the synthesis of a broad spectrum of derivatives with tailored properties.

Oxidation and Reduction Reactions

The aldehyde group of this compound is susceptible to both oxidation and reduction, leading to the formation of the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a range of oxidizing agents. Mild and efficient protocols for the oxidation of aldehydes to carboxylic acids often utilize reagents like Oxone. This transformation is valuable as it converts the aldehyde into a potentially more reactive functional group for further derivatization, such as ester or amide formation.

| Reaction | Reagent | Product |

| Oxidation | Oxone | 2,4-Dichloro-6-hydroxybenzoic acid |

Reduction: Conversely, the aldehyde group can be selectively reduced to a primary alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), under appropriate reaction conditions. The resulting 2,4-dichloro-6-(hydroxymethyl)phenol (B188874) would possess two different hydroxyl groups, offering potential for selective functionalization.

| Reaction | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | 2,4-Dichloro-6-(hydroxymethyl)phenol |

Etherification and Esterification Strategies

The phenolic hydroxyl group of this compound can be readily functionalized through etherification and esterification reactions.

Etherification: The formation of an ether linkage at the hydroxyl position is a common strategy to modify the properties of phenolic compounds. Regioselective alkylation of dihydroxybenzaldehydes has been studied, providing insights into the selective functionalization of the hydroxyl group. For instance, the alkylation of 2,4-dihydroxybenzaldehyde (B120756) can be directed to the 4-position under specific conditions. nih.gov In the case of this compound, the hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. google.com

| Reactant | Reagent | Product | Conditions |

| This compound | Alkyl halide (e.g., CH₃I) | 2,4-Dichloro-6-methoxybenzaldehyde | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base or a suitable catalyst. This reaction introduces an ester functionality, which can significantly alter the electronic and steric properties of the molecule.

| Reactant | Reagent | Product | Conditions |

| This compound | Acid chloride (e.g., Acetyl chloride) | 3,5-Dichloro-2-formylphenyl acetate | Base (e.g., Pyridine) |

Introduction of Complex Organic Moieties

The aldehyde functional group serves as a versatile handle for the introduction of more complex organic structures through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Schiff Base Formation: One of the most common reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases are valuable ligands in coordination chemistry and can exhibit a range of biological activities. The synthesis of Schiff bases from substituted hydroxybenzaldehydes and various amines has been widely reported. sbmu.ac.ir

Knoevenagel Condensation: The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. sigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. sigmaaldrich.com This reaction can be used to introduce a variety of unsaturated moieties at the aldehyde position of this compound.

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

| This compound | Malononitrile | α,β-Unsaturated dinitrile | Basic catalyst (e.g., Piperidine) |

| This compound | Ethyl cyanoacetate | α,β-Unsaturated ester | Basic catalyst (e.g., Piperidine) |

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde group into an alkene with a high degree of control over the location of the double bond. libretexts.orgmasterorganicchemistry.com The reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The structure of the resulting alkene is determined by the structure of the ylide used. libretexts.orgmasterorganicchemistry.com This allows for the synthesis of a wide range of vinyl-substituted derivatives of this compound.

| Reactant 1 | Reactant 2 (Wittig Reagent) | Product Type |

| This compound | Triphenylphosphonium methylide | 2,4-Dichloro-6-vinylphenol |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

A search of crystallographic databases indicates that a specific single-crystal X-ray structure for 2,4-Dichloro-6-hydroxybenzaldehyde has not been publicly reported. However, the crystal structure of the closely related derivative, 2,4-Dichlorobenzaldehyde, provides a valuable model for understanding the potential solid-state conformation. researchgate.net

The crystal structure of 2,4-Dichlorobenzaldehyde was determined at 100 K. researchgate.net In this structure, the aldehyde group is observed to be slightly twisted relative to the plane of the benzene (B151609) ring. researchgate.net This twisting is a common feature in substituted benzaldehydes, arising from a balance between electronic effects and steric hindrance from adjacent substituents. The presence of the ortho-chloro atom influences this torsion. researchgate.net A comprehensive study of all six dichlorobenzaldehyde isomers revealed that a consistent feature is the formation of molecular stacks that propagate along a short crystallographic axis. nih.gov

For this compound, the addition of a hydroxyl group at the C6 position, ortho to the aldehyde, would be expected to introduce a strong intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen. This interaction would likely favor a planar conformation of the molecule.

Table 1: Crystallographic Data for the Analogue Compound 2,4-Dichlorobenzaldehyde

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.100 (1) |

| b (Å) | 3.772 (1) |

| c (Å) | 15.332 (1) |

| β (°) | 113.797 (2) |

| Volume (ų) | 693.2 (3) |

| Z | 4 |

This data pertains to 2,4-Dichlorobenzaldehyde, a structural analogue of this compound.

For this compound, the intermolecular interactions would be significantly influenced by the powerful hydrogen-bonding capability of the hydroxyl group. It is anticipated that strong O—H···O hydrogen bonds would be a dominant feature, likely forming dimers or chains, a common motif in hydroxy-substituted benzaldehydes. rsc.orgmdpi.com These strong interactions would exist alongside the weaker C—H···O contacts, halogen bonds (C—Cl···O or C—Cl···Cl), and π–π stacking interactions between the aromatic rings, which are common in dichlorobenzaldehyde isomers. nih.gov The interplay between strong hydrogen bonding and π-π stacking is a critical factor in determining the supramolecular assembly of such molecules. rsc.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. mdpi.com This phenomenon is common in substituted organic molecules where different arrangements of intermolecular interactions can lead to comparable lattice energies. While no specific polymorphs of this compound have been reported, the possibility of their existence is high. For instance, the related compound 4,7-dichlorobenzofuroxan is known to exist in two polymorphic forms. The specific solvent and conditions used for crystallization can influence which polymorphic form is obtained. mdpi.com The study of dichlorobenzaldehyde isomers has also highlighted complex structural features such as isostructurality between different isomers and the presence of more than one molecule in the asymmetric unit (Z' > 1), indicating the subtle and complex nature of their crystal packing. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced multi-dimensional NMR techniques provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

While a complete 2D NMR analysis of this compound is not available in the cited literature, the expected chemical shifts can be predicted based on data from analogous compounds. chemicalbook.comdocbrown.infochemicalbook.com The assignments can be confirmed using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a correlation between the two aromatic protons, H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to. sdsu.edu It would definitively link the signals of H-3, H-5, and the aldehydic proton to their respective carbon atoms (C-3, C-5, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds). sdsu.edu It is crucial for assigning quaternary carbons (those without attached protons) and piecing together the molecular framework. For example, the aldehydic proton (H-7) would show correlations to C-1 and C-6, while the hydroxyl proton would correlate to C-1, C-2, and C-6.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-1 | - | ~118 | H-3, H-5, H-7, OH |

| C-2 | - | ~158 | H-3, OH |

| C-3 | ~7.0 | ~115 | C-1, C-2, C-4, C-5 |

| C-4 | - | ~135 | H-3, H-5 |

| C-5 | ~7.4 | ~128 | C-1, C-3, C-4, C-6 |

| C-6 | - | ~138 | H-5, H-7, OH |

| C-7 (CHO) | ~10.3 | ~194 | C-1, C-6 |

Predicted shifts are estimates based on data for similar compounds and are typically measured in solvents like DMSO-d₆ or CDCl₃. The hydroxyl proton shift is highly variable.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is complementary to X-ray diffraction. mdpi.com It is particularly valuable for studying disordered materials, amorphous samples, or confirming the bulk properties of a crystalline sample. mdpi.com

For this compound, ssNMR would be especially insightful. As chlorine has quadrupolar nuclei (³⁵Cl and ³⁷Cl), specialized ssNMR experiments can probe the local electronic environment around the chlorine atoms. wiley.comresearchgate.net This can provide details on the nature of C-Cl bonds and intermolecular interactions involving chlorine, such as halogen bonding. wiley.comresearchgate.net

Furthermore, ssNMR is a key technique for identifying and characterizing polymorphism. Different crystal packing arrangements in polymorphs result in distinct local environments for the nuclei, leading to different chemical shifts and relaxation times in the ssNMR spectrum. nih.gov Studies on halogenated phenols have demonstrated the utility of NMR relaxation time measurements to probe the association and mobility of molecules in different environments. nih.govresearchgate.net Thus, ssNMR could be used to unambiguously identify different polymorphic forms of this compound and to study the dynamics and interactions within its crystal lattice.

Dynamics of Molecular Structures in Solution

The behavior of this compound in solution is governed by a combination of intramolecular and intermolecular forces, which dictate its conformational preferences. The presence of the hydroxyl and aldehyde groups allows for the formation of intramolecular hydrogen bonds. This interaction significantly influences the planarity of the molecule and the orientation of the substituent groups relative to the benzene ring.

The rotational barriers of the hydroxyl and aldehyde groups are influenced by the solvent environment. In non-polar solvents, the intramolecular hydrogen bond is expected to be more persistent, leading to a more rigid conformation. In contrast, polar protic solvents can compete for hydrogen bonding, potentially leading to a more flexible structure with a distribution of different conformers. Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the relative energies of these conformers and the dynamics of their interconversion. These theoretical approaches, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for a detailed understanding of the molecule's solution-state dynamics.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, which is experimentally determined to be 191.01 g/mol . sigmaaldrich.comsigmaaldrich.com This technique allows for the confirmation of its elemental composition (C7H4Cl2O2). sigmaaldrich.comsigmaaldrich.com The monoisotopic mass is reported as 189.95883 Da. uni.lu

The fragmentation pathways of this compound upon ionization can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation events for aromatic aldehydes include the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule. For this particular compound, the initial fragmentation would likely involve the loss of a chlorine atom or the cleavage of the C-C bond between the aromatic ring and the aldehyde group. Subsequent fragmentation could involve the loss of the remaining chlorine atom or the hydroxyl group.

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. For the protonated molecule [M+H]+, the predicted CCS is 129.8 Ų. uni.lu Other adducts also have predicted CCS values, such as [M+Na]+ at 141.8 Ų and [M-H]- at 132.5 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 190.96611 | 129.8 |

| [M+Na]+ | 212.94805 | 141.8 |

| [M-H]- | 188.95155 | 132.5 |

| [M+NH4]+ | 207.99265 | 150.8 |

| [M+K]+ | 228.92199 | 136.6 |

| [M+H-H2O]+ | 172.95609 | 127.2 |

| [M+HCOO]- | 234.95703 | 144.6 |

| [M+CH3COO]- | 248.97268 | 178.0 |

| [M+Na-2H]- | 210.93350 | 135.5 |

| [M]+ | 189.95828 | 133.4 |

| [M]- | 189.95938 | 133.4 |

Note: Data is based on predicted values.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands for the O-H, C=O, C-Cl, and aromatic C-H and C=C stretching and bending vibrations. chemicalbook.com The hydroxyl group typically shows a broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong, sharp band in the range of 1650-1700 cm⁻¹. The presence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group on the benzene ring will influence the precise frequency of this C=O stretch.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Computational methods, such as DFT calculations, are invaluable for the precise assignment of the observed vibrational modes to specific atomic motions within the molecule. nih.gov By comparing the experimentally obtained spectra with theoretically calculated frequencies, a comprehensive understanding of the vibrational dynamics can be achieved.

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the this compound molecule. chemicalbook.com The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy unoccupied molecular orbitals (π*).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzaldehyde (B42025). The benzene ring itself gives rise to π → π* transitions. The presence of the aldehyde and hydroxyl groups, as well as the chlorine atoms, will cause a shift in the position and intensity of these bands compared to unsubstituted benzene.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like 2,4-dichloro-6-hydroxybenzaldehyde. DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to predict molecular characteristics. researchgate.netnih.gov These calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic properties from a theoretical standpoint. researchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net The absence of imaginary frequencies in the final calculation confirms that the optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net

Geometry optimization using DFT methods provides detailed information on the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, theoretical geometrical parameters have been shown to be a good approximation and form the basis for calculating other properties like vibrational frequencies. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | ~1.40 | C6-C1-C2 | ~119.0 |

| C2-C3 | ~1.39 | C1-C2-C3 | ~121.0 |

| C4-C-Cl | ~1.74 | C3-C4-C5 | ~120.0 |

| C6-C-Cl | ~1.75 | C-C-O(H) | ~121.0 |

| C1-C(HO) | ~1.48 | C-C-C(aldehyde) | ~122.0 |

| C(aldehyde)=O | ~1.22 | O=C-H | ~120.0 |

The electronic structure is primarily analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. semanticscholar.org

| Property | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational wavenumbers for infrared (IR) and Raman spectra can be computed, and a detailed assignment of vibrational modes can be performed. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are then compared with experimental data to confirm the molecular structure. nih.gov

| Spectroscopic Parameter | Key Feature | Predicted Wavenumber/Shift |

|---|---|---|

| Vibrational Frequencies (cm-1) | O-H stretch | ~3400-3500 |

| C=O stretch (aldehyde) | ~1680-1700 | |

| C-Cl stretch | ~700-800 | |

| ¹H NMR Chemical Shifts (ppm) | -OH proton | ~10-12 |

| -CHO proton | ~9.8-10.2 | |

| Aromatic protons | ~6.5-7.5 | |

| ¹³C NMR Chemical Shifts (ppm) | C=O (aldehyde) | ~190-195 |

| C-OH | ~155-160 | |

| C-Cl | ~125-135 |

The energies of the HOMO and LUMO orbitals are used to calculate global reactivity descriptors, which help in predicting the chemical reactivity and site selectivity of the molecule. mdpi.com These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govmdpi.com

Chemical Potential (μ): μ = (ELUMO + EHOMO) / 2

Global Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

A high electrophilicity index indicates a greater capacity of the molecule to accept electrons. nih.gov Furthermore, Molecular Electrostatic Potential (MESP) surfaces can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net In MESP maps, electron-rich areas (negative potential), which are prone to electrophilic attack, are typically colored red, while electron-poor areas (positive potential), which are susceptible to nucleophilic attack, are colored blue. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and the influence of the surrounding environment. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational space and understand how different solvents affect its preferred structure. nih.gov

The conformational profile of a molecule in solution is a balance between intramolecular interactions (within the molecule) and intermolecular interactions with solvent molecules. nih.gov MD simulations can model these interactions explicitly, showing, for example, how polar solvents might form hydrogen bonds with the hydroxyl and aldehyde groups, thereby stabilizing certain conformations. mdpi.com Comparing simulations in different solvents (e.g., water, chloroform, methanol) can reveal how the solvent's polarity and hydrogen-bonding capacity influence the molecule's flexibility and average structure. nih.gov The speed of conformational sampling can be significantly faster in implicit solvent models compared to explicit ones due to the reduction of effective solvent viscosity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely applied in drug discovery and toxicology to predict the activity of untested compounds. nih.gov Aromatic aldehydes have been the subject of QSAR studies, for instance, in modeling their aquatic toxicity to organisms like Tetrahymena pyriformis. researchgate.net

In a QSAR study, various molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies), hydrophobic (e.g., logP), and topological descriptors. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. researchgate.net this compound could be included in such a dataset to predict its potential biological effects, such as antimicrobial activity or toxicity, based on its structural features.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. mdpi.com Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties such as the molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.com

The first-order hyperpolarizability (β) is the key parameter for second-order NLO materials. mdpi.com A large β value indicates a strong NLO response. mdpi.com Calculations for substituted benzaldehydes and related structures have shown that intramolecular charge transfer, often facilitated by electron-donating (like -OH) and electron-withdrawing groups on an aromatic ring, can lead to enhanced NLO properties. mdpi.com Theoretical calculations of these parameters for this compound can assess its potential as an NLO material. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach allows for a detailed examination of intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding molecular stability and reactivity.

In a molecule like this compound, NBO analysis can elucidate the intricate electronic interplay between the benzene (B151609) ring, the hydroxyl group (-OH), the aldehyde group (-CHO), and the two chlorine atoms (-Cl). The analysis focuses on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater charge delocalization.

For substituted benzaldehydes, significant intramolecular charge transfer (ICT) is a key feature. nih.gov The presence of both electron-donating (e.g., -OH) and electron-withdrawing (e.g., -CHO, -Cl) groups on the aromatic ring facilitates this phenomenon. NBO analysis can pinpoint the specific orbital interactions responsible for this charge transfer. For instance, the lone pairs of the oxygen atom in the hydroxyl group can act as donors, delocalizing electron density into the π* antibonding orbitals of the benzene ring and the carbonyl group of the aldehyde. Similarly, the lone pairs on the chlorine atoms can participate in such delocalization.

A hypothetical NBO analysis for this compound would likely reveal strong interactions indicative of intramolecular charge transfer. The table below illustrates the types of donor-acceptor interactions and their potential significance, based on studies of similar molecules. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (O) of -OH | π* (C=C) of ring | High | π-conjugation, charge delocalization |

| LP (O) of -OH | π* (C=O) of -CHO | Moderate | Resonance, charge delocalization |

| LP (Cl) | π* (C=C) of ring | Moderate | Resonance, charge delocalization |

| π (C=C) of ring | π* (C=O) of -CHO | High | π-conjugation, charge delocalization |

This table is illustrative and presents hypothetical data based on the expected electronic behavior of the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at the atomic level. The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity, often expressed as a docking score or binding energy.

For this compound, molecular docking simulations can be employed to explore its potential as an inhibitor for various biological targets. The presence of chlorine atoms, a hydroxyl group, and an aldehyde group provides multiple points for potential interactions with a protein's active site, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This often involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to evaluate the fitness of each generated pose, estimating the binding affinity. Lower scores typically indicate more favorable binding.

Studies on dichlorinated aromatic compounds have demonstrated their potential to act as inhibitors for various enzymes. For example, derivatives of 1,2,3-triazole containing a 3,4-dichlorophenyl moiety have been investigated for their biological activities. nih.gov Similarly, dichloro substituted benzoxazole derivatives have been subjected to molecular docking studies to correlate their structure with antibacterial activity.

In the context of this compound, the hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively. The dichlorinated benzene ring can participate in hydrophobic interactions and, significantly, halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a carbonyl oxygen or an amine nitrogen in an amino acid residue. The electron-withdrawing nature of the substituents on the aromatic ring can enhance the potential for such halogen bonding. nih.gov

A hypothetical molecular docking study of this compound against a target protein might yield results as summarized in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |

| Enzyme X | -7.5 | Asp210, Ser150, Phe280 | Halogen bond with Asp210, H-bond with Ser150, π-π stacking with Phe280 |

| Receptor Y | -6.8 | Gln102, Leu54, Trp88 | H-bond with Gln102, Hydrophobic interaction with Leu54, π-π stacking with Trp88 |

This table is for illustrative purposes and presents hypothetical data to demonstrate the potential outcomes of a molecular docking simulation.

The insights gained from such simulations can guide the synthesis of more potent and selective inhibitors by suggesting modifications to the molecular structure of this compound to enhance its interactions with the target receptor.

Biological Activity and Mechanistic Pharmacology of 2,4 Dichloro 6 Hydroxybenzaldehyde and Its Derivatives

Antineoplastic and Cytotoxic Mechanisms

2,4-Dichloro-6-hydroxybenzaldehyde has emerged as a compound of interest in oncology research due to its potential antineoplastic properties. Studies have demonstrated its ability to inhibit the growth of tumor cells both in vitro and in animal models, acting through distinct and potent mechanisms that target cellular metabolism and programmed cell death pathways.

A primary mechanism of the antineoplastic action of this compound is its targeted disruption of mitochondrial function. This compound effectively inhibits the production of adenosine triphosphate (ATP), the main energy currency of the cell, by blocking the mitochondrial respiratory chain at Complexes I and III. By interfering with these critical components of electron transport, it disrupts the mitochondrial membrane potential. Research indicates that this compound binds to the inner mitochondrial membrane, directly impeding the cell's energy production machinery. This impairment of cellular respiration is a key factor in its antitumor effects.

In addition to crippling the cell's energy supply, this compound actively promotes programmed cell death, or apoptosis. The compound's mode of action involves a concurrent inhibition of mitochondrial function and the activation of caspases. Caspases are a family of protease enzymes that are crucial executioners of apoptosis. nih.gov The activation of specific caspases, such as caspase-3-like proteases, leads to the systematic dismantling of the cell, characterized by events like chromatin condensation. nih.gov This dual-pronged attack—starving the cancer cell of energy while simultaneously triggering its self-destruction pathway—highlights a potent antitumor strategy.

A significant challenge in cancer chemotherapy is the development of resistance to standard drugs like cisplatin. Research has revealed that this compound demonstrates selective toxicity against tumor cells that have developed low levels of resistance to cisplatin. This suggests a mechanism of action that can bypass or overcome the resistance pathways that protect cancer cells from conventional therapies. The ability to effectively target and eliminate cells that are resistant to established chemotherapeutic agents makes it a valuable candidate for further investigation in treating refractory cancers.

Derivatives of salicylaldehydes, including Schiff base complexes of organotin(IV) compounds, have shown significant cytotoxic activity against a variety of cancer cell lines. nih.gov Schiff bases can be readily formed from aldehydes like this compound. While direct studies on HCT 116 cells with organotin(IV) complexes of this specific aldehyde are not detailed, the broader class of related compounds exhibits notable anticancer effects. For instance, di-n-butyltin complexes of Schiff bases derived from salicylaldehyde (B1680747) have been identified as the most active in certain series against leukemia cell lines. nih.gov The cytotoxic activity is often dependent on the nature and size of the organic groups attached to the tin atom. Organotin(IV) compounds are believed to exert their anticancer effects by causing direct DNA damage, which leads to apoptosis.

Table 1: Cytotoxic Activity of Selected Organotin(IV) Schiff Base Complexes against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity Metric | Result |

| Di-n-butyltin Schiff Base Complex | P388 Lymphocytic Leukemia | T/C Value (%) | 124 |

| Diphenyltin(IV) Schiff Base Complex | Lung Carcinoma (H-157) | IC50 (µg/mL) | 0.09 |

| Dibutyltin(IV) Schiff Base Complex | Breast Cancer (MCF-7) | IC50 (µM) | 1.12 |

| Dibutyltin(IV) Schiff Base Complex | Cervical Cancer (HeLa) | IC50 (µM) | 1.62 |

Anti-inflammatory and Anti-angiogenic Pathways (from analogous compounds)

Research into compounds structurally analogous to this compound, such as 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (B120756), has revealed significant anti-inflammatory and anti-angiogenic properties. nih.gov These activities are often mediated through the modulation of key signaling molecules involved in inflammation and the formation of new blood vessels, a process critical for tumor growth. nih.gov

A key finding from studies on analogous benzaldehyde (B42025) compounds is their ability to modulate the production of nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule in the vasculature and immune system. While essential for normal physiological functions, excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Studies on 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde have shown that these compounds can significantly suppress the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suppression is linked to the downregulation of iNOS expression, indicating that these compounds can directly interfere with the inflammatory cascade. nih.gov

Table 2: Effect of Analogous Benzaldehydes on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| 4-Hydroxybenzaldehyde | 100 | ~40% |

| 4-Hydroxybenzaldehyde | 200 | ~75% |

| 2,4-Dihydroxybenzaldehyde | 50 | Significant Inhibition |

| 2,4-Dihydroxybenzaldehyde | 100 | Significant Inhibition |

Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Overexpression or dysregulation of inducible nitric oxide synthase (iNOS) is linked to numerous human diseases with an inflammatory component, including sepsis, cancer, and neurodegeneration nih.govnih.gov. This enzyme produces nitric oxide (NO), a key mediator of immune activation and inflammation nih.govnih.gov. The regulation of iNOS expression occurs through various signaling pathways, often involving transcription factors like NF-κB, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS) nih.gov.

While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, 2,4-dihydroxybenzaldehyde (DHD), a structural analogue, has been shown to suppress the enhanced production of nitric oxide in LPS-stimulated RAW264.7 macrophage cells biomolther.org. This inhibitory effect is achieved by down-regulating the expression of both iNOS and cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory response biomolther.org. The ability of DHD to inhibit iNOS and COX-2 expression highlights a potential mechanism for the anti-inflammatory activities of substituted hydroxybenzaldehydes biomolther.org. This suggests that the 2,4-disubstituted-6-hydroxybenzaldehyde scaffold could be a valuable template for developing agents that modulate inflammatory pathways by targeting iNOS and COX-2 expression.

Table 1: Effect of 2,4-dihydroxybenzaldehyde (DHD) on Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound | Target Mediator | Effect | Cell Line | Stimulus |

|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde (DHD) | Nitric Oxide (NO) | Suppressed production | RAW264.7 | LPS |

| 2,4-dihydroxybenzaldehyde (DHD) | iNOS Expression | Suppressed | RAW264.7 | LPS |

Data derived from studies on the analogous compound 2,4-dihydroxybenzaldehyde biomolther.org.

Inhibition of Angiogenesis in in vivo Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various pathological conditions nih.goveurekaselect.com. The inhibition of angiogenesis is therefore a key strategy in cancer therapy nih.gov.

Antimicrobial and Antiviral Potential (from analogous compounds)

Substituted benzaldehydes, particularly those with hydroxyl and halogen groups, have shown considerable antimicrobial and antiviral activities. Research indicates that while unsubstituted benzaldehyde has minimal activity, the introduction of substituents is crucial for high antimicrobial potency researchgate.net. Halogenated and hydroxylated salicylaldehydes (2-hydroxybenzaldehydes) have displayed highly potent activity against various microbes researchgate.net. For example, 2,4-dihydroxybenzaldehyde has been shown to possess antibacterial activity against pathogenic bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica biomolther.org.

In the context of antiviral research, certain hydroxy-substituted benzaldehydes have been found to suppress the replication of viruses like herpes simplex type I (HSV-1) researchgate.net. The antiviral effect of compounds like salicylaldehyde has been attributed to their ability to form hydrogen bonds researchgate.net. Given that this compound possesses both hydroxyl and halogen substituents—features known to enhance antimicrobial and antiviral efficacy—it represents a promising scaffold for the development of new therapeutic agents in this class.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of benzaldehyde derivatives can be significantly modulated by altering their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how specific structural features influence the pharmacological effects of these compounds drugdesign.org.

The presence, number, and position of halogen atoms on the benzaldehyde ring profoundly influence the compound's physicochemical properties and biological activity mdpi.com. Halogenation can increase lipophilicity, enhance membrane permeability, and alter electronic properties, which can lead to improved binding affinity with biological targets nih.gov. For instance, the introduction of a chlorine atom can increase binding affinity through additional van der Waals interactions with a protein receptor drugdesign.org.

Metal ions play crucial roles in numerous biological processes, and their dyshomeostasis is implicated in various diseases. Chelating agents are molecules that can bind to metal ions, forming stable complexes that can be excreted from the body, thereby restoring metal homeostasis nih.govnih.gov. The ability of a compound to chelate metal ions can significantly influence its bioactivity researchgate.net.

Derivatives of this compound, particularly Schiff bases formed from it, can act as effective ligands for metal ions gsconlinepress.comjmchemsci.com. The imine group (-C=N-) in Schiff bases, along with other donor atoms like oxygen from the hydroxyl group, provides excellent binding sites for transition metals gsconlinepress.comjmchemsci.com. The formation of these metal complexes can lead to enhanced biological activity, including antimicrobial, antifungal, and anticancer effects jmchemsci.com. The chelation can prevent the metal ion from participating in harmful redox reactions or, conversely, can deliver the metal to a specific target to induce a therapeutic effect nih.gov.

The conversion of the aldehyde group in this compound into other functional groups, such as hydrazones and Schiff bases (imines), is a common strategy to generate derivatives with diverse and potent biological activities gsconlinepress.comnih.gov.

Schiff Bases: Formed by the condensation of an aldehyde with a primary amine, Schiff bases contain a C=N (azomethine or imine) group which is critical for their biological activity gsconlinepress.comjmchemsci.com. This imine group, with its electrophilic carbon and nucleophilic nitrogen, offers excellent opportunities for binding with various biological targets gsconlinepress.com. Schiff base derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities gsconlinepress.com.

Hydrazones: These compounds, characterized by the R1R2C=NNH2 structure, are synthesized from aldehydes or ketones and are recognized for their broad range of biological activities nih.gov. The -NHN=CH- (azomethine) group is a key feature responsible for their pharmacological effects, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties nih.govresearchgate.net. The combination of the hydrazone moiety with other functional groups can lead to compounds with unique and enhanced biological profiles nih.gov.

Table 2: Biological Activities of Hydrazone and Schiff Base Derivatives

| Derivative Class | Key Functional Group | Common Biological Activities |

|---|---|---|

| Schiff Bases | Azomethine (-HC=N-) | Antimicrobial, Anti-inflammatory, Antiviral, Antioxidant gsconlinepress.com |

Applications in Materials Science and Catalysis

Utilization as Precursors for Polymer and Resin Synthesis

The synthesis of polymers and resins often relies on the use of bifunctional or polyfunctional monomers that can undergo polymerization reactions. While research on the direct use of 2,4-dichloro-6-hydroxybenzaldehyde in large-scale polymer and resin production is not extensively documented in publicly available literature, its chemical structure suggests potential as a precursor. Substituted phenolic compounds and aldehydes are fundamental components in the synthesis of phenolic resins (also known as phenol-formaldehyde resins).

For instance, a study on the preparation of a terpolymer resin involved the condensation polymerization of 4-hydroxybenzaldehyde, biuret, and formaldehyde (B43269) in an alkaline medium. orientjchem.org This indicates that hydroxybenzaldehydes can be incorporated into resin structures. The presence of the hydroxyl and aldehyde groups in this compound provides the necessary functionality for similar polycondensation reactions. The chlorine atoms on the benzene (B151609) ring could further modify the properties of the resulting polymer, potentially enhancing its thermal stability or flame retardancy.

Development of Advanced Organic and Inorganic Materials

The development of advanced materials with tailored properties is a significant area of chemical research. While specific studies detailing the use of this compound in the synthesis of advanced organic and inorganic materials are limited, the broader class of substituted benzaldehydes is utilized in creating functional materials.

For example, Schiff bases derived from substituted aldehydes are known to form liquid crystals and are used in the development of electro-optical materials. Furthermore, the incorporation of specific functional groups into polymer backbones can lead to materials with unique properties. A study demonstrated the synthesis of DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s, where hydroxyaryl ketones were used as intermediates. mdpi.com This suggests that functionalized benzaldehydes could be integrated into polymer structures to create advanced materials with enhanced thermal or flame-retardant properties. The chlorine atoms in this compound could also play a role in tuning the electronic and physical properties of such materials. Chiral molecules derived from substituted benzaldehydes are also of interest in the creation of advanced materials for applications in asymmetric catalysis and chiral separations. ajol.info

Catalytic Applications of Metal Complexes Derived from this compound

The ability of this compound to form Schiff bases upon reaction with primary amines is a key feature that enables its use in catalysis. These Schiff base ligands can coordinate with various metal ions to form stable metal complexes, which can act as catalysts in a range of organic transformations. scispace.commdpi.comsci-hub.senih.gov